molecular formula C21H14IN3O3 B3437589 N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Cat. No. B3437589
M. Wt: 483.3 g/mol
InChI Key: KEBRAKHBIRZUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a derivative of isoindolinecarboxamide and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its effects can be studied using various techniques. However, the compound has limitations as well, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. These include further investigations into its mechanism of action, optimization of its synthesis, and evaluation of its potential as a therapeutic agent in various diseases. Additionally, studies on the compound's toxicity and pharmacokinetics are needed to assess its safety and efficacy in clinical settings.
In conclusion, N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a promising compound with potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

N-(3-iodophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(3-iodophenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14IN3O3/c22-15-4-1-5-16(10-15)24-19(26)14-6-7-17-18(9-14)21(28)25(20(17)27)12-13-3-2-8-23-11-13/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBRAKHBIRZUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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